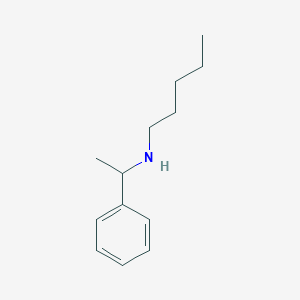
Pentyl(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl(1-phenylethyl)amine is an organic compound with the molecular formula C13H21N It is a primary amine that features a phenylethyl group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl(1-phenylethyl)amine can be synthesized through several methods. One common approach is the reductive amination of acetophenone with pentylamine. This reaction typically involves the use of a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ]
Another method involves the Leuckart reaction, which uses ammonium formate as the reducing agent. This method is advantageous due to its simplicity and the availability of reagents.
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
Pentyl(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, sulfonyl, and halogenated phenylethylamines.
Scientific Research Applications
Pentyl(1-phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl(1-phenylethyl)amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also influence neurotransmitter release and uptake, affecting neuronal signaling pathways. Specific pathways and targets include the modulation of dopamine and norepinephrine receptors, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A structurally similar compound with a shorter alkyl chain.
2-Phenylethylamine: Another related compound with a different position of the phenyl group.
Benzylamine: A simpler amine with a benzyl group instead of a phenylethyl group.
Uniqueness
Pentyl(1-phenylethyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The longer pentyl chain influences its lipophilicity and membrane permeability, potentially enhancing its efficacy in certain applications compared to its shorter-chain analogs.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(1-phenylethyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h5-7,9-10,12,14H,3-4,8,11H2,1-2H3 |
InChI Key |
FEGOHPBWEJWCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















